N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
ML395, also known as VU0468809, is a highly potent, selective, and direct allosteric inhibitor of phospholipase D2 (PLD2). It exhibits an IC₅₀ value of 360 nM and shows over 80-fold selectivity for PLD2 over phospholipase D1 (PLD1). This compound is cell permeable and has been shown to permeate the blood-brain barrier .
Preparation Methods
ML395 is a triazaspirone derivative. The synthetic route involves the chemical optimization of the halopemide-derived family of dual phospholipase D1/2 inhibitors. The preparation process includes several steps of organic synthesis, starting from commercially available starting materials and involving multiple reaction steps such as condensation, cyclization, and purification .
Chemical Reactions Analysis
ML395 undergoes various chemical reactions, including:
Oxidation: ML395 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: ML395 can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ML395 has a wide range of scientific research applications:
Chemistry: It is used as a probe in chemical biology to study the role of phospholipase D2 in various biochemical pathways.
Biology: ML395 is employed in cellular assays to investigate its effects on cell signaling and metabolism.
Medicine: It has shown potential as an antiviral agent, protecting cells from multiple strains of influenza virus when pre-treated with this compound.
Industry: ML395 is used in drug discovery and development, particularly in the search for new therapeutic agents targeting phospholipase D2
Mechanism of Action
ML395 exerts its effects by selectively inhibiting phospholipase D2. It binds to an allosteric site on the enzyme, preventing its activation and subsequent production of phosphatidic acid, a critical lipid second messenger involved in various signaling pathways. This inhibition disrupts the downstream signaling processes mediated by phosphatidic acid, leading to the observed biological effects .
Comparison with Similar Compounds
ML395 is unique in its high selectivity for phospholipase D2 over phospholipase D1. Similar compounds include:
FIPI: Another phospholipase D inhibitor, but with less selectivity for PLD2.
ML298: A related compound with different selectivity and potency profiles.
VU0155069: Another inhibitor with distinct pharmacological properties.
Compared to these compounds, ML395 stands out due to its improved physiochemical properties, better pharmacokinetic profile, and broader antiviral activity .
Properties
Molecular Formula |
C30H31F6N5O6 |
---|---|
Molecular Weight |
671.6 g/mol |
IUPAC Name |
N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H29N5O2.2C2HF3O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20;2*3-2(4,5)1(6)7/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33);2*(H,6,7) |
InChI Key |
GSNKSLMGWRDHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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